molecular formula C20H24ClN3O4S B2951517 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide CAS No. 1251563-08-2

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B2951517
CAS No.: 1251563-08-2
M. Wt: 437.94
InChI Key: ZAKXGGROHOADFX-UHFFFAOYSA-N
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Description

The compound 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide is a synthetic acetamide derivative characterized by:

  • A 2-oxo-1,2-dihydropyridine core.
  • An azepane-1-sulfonyl group at the pyridine ring’s 3-position.
  • A 2-chlorophenylmethyl substituent on the acetamide nitrogen.

While direct biological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c21-17-9-4-3-8-16(17)14-22-19(25)15-23-11-7-10-18(20(23)26)29(27,28)24-12-5-1-2-6-13-24/h3-4,7-11H,1-2,5-6,12-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKXGGROHOADFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the azepane ring. The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor. The sulfonyl group is then introduced via sulfonation, followed by the formation of the dihydropyridinone ring through a condensation reaction. The final step involves the coupling of the chlorophenyl moiety with the acetamide group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the sulfonyl group.

    Substitution: The chlorophenyl moiety can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Similarities

The compound’s closest analog is N-[(2-chlorophenyl)methyl]-2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide (CAS: 1251629-26-1), which replaces the azepane ring with a morpholine-sulfonyl group .

Other analogs from the evidence include:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Reference
Target Compound 2-oxo-1,2-dihydropyridine Azepane-1-sulfonyl, 2-chlorophenylmethyl
N-[(2-chlorophenyl)methyl]-2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide 2-oxo-1,2-dihydropyridine Morpholine-4-sulfonyl, 2-chlorophenylmethyl
2-(4-Methylpiperazin-1-yl)-N-(2-((2-chlorophenoxy)methyl)-4-oxo-quinazolin-3-yl)acetamide (8c) Quinazolin-4(3H)-one 4-Methylpiperazinyl, 2-chlorophenoxymethyl 118–120 52
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidinone 4-Methylpyrimidine, thioether linkage 230–232 80
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolone 3,4-Dichlorophenyl, dihydropyrazole 473–475

Substituent Effects on Physicochemical Properties

  • Azepane vs. Morpholine Sulfonyl Groups :
    • Azepane (7-membered ring) introduces greater conformational flexibility and lipophilicity compared to morpholine (6-membered, oxygen-containing), which may enhance membrane permeability but reduce aqueous solubility .
  • Chlorophenyl vs.
  • Heterocyclic Cores: The 2-oxo-1,2-dihydropyridine core in the target compound is structurally distinct from quinazolinone (e.g., ) or pyrimidinone (e.g., ) cores, which are associated with kinase inhibition or antimicrobial activity.

Crystallographic and Spectroscopic Insights

  • Crystal Packing : N-Substituted acetamides (e.g., ) often form hydrogen-bonded dimers (R₂²(10) motifs), stabilizing the solid-state structure. The azepane sulfonyl group may introduce unique packing constraints.
  • Spectroscopic Profiles :
    • IR and ¹H NMR spectra of analogs (e.g., ) confirm carbonyl (1650–1700 cm⁻¹) and sulfonamide (1150–1200 cm⁻¹) stretches, with aromatic protons resonating at δ 7.2–7.8 ppm.

Biological Activity

The compound 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide is a synthetic organic molecule that exhibits potential biological activity due to its unique structural features. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C15_{15}H18_{18}ClN3_{3}O3_{3}S, with a molecular weight of approximately 353.83 g/mol. The structure includes an azepane sulfonyl group and a dihydropyridine ring, which are significant for its reactivity and biological interactions.

Biological Activity

Preliminary studies indicate that compounds similar to this one often exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds with dihydropyridine structures have been reported to possess antibacterial properties by inhibiting bacterial protein synthesis.
  • Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
  • Anti-inflammatory Effects : The presence of sulfonamide groups may contribute to anti-inflammatory activities.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cell lines
Anti-inflammatoryReduction of inflammatory markers

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to block the 50S ribosomal subunit in bacteria, leading to inhibition of protein synthesis .
  • Cell Cycle Arrest : Some studies suggest that dihydropyridine derivatives can induce cell cycle arrest in cancer cells, promoting apoptosis .
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in inflammation and cancer progression.

Case Studies and Research Findings

Recent research has focused on evaluating the biological activity of structurally related compounds. For instance:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives with similar azepane structures exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 10 µg/mL .
  • Anticancer Activity Assessment : Another study investigated the cytotoxic effects on breast cancer cell lines, reporting IC50 values in the low micromolar range, indicating potent anticancer properties .

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